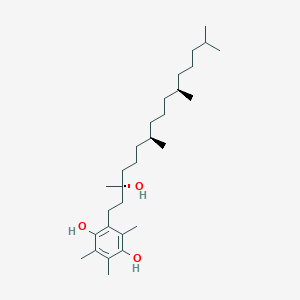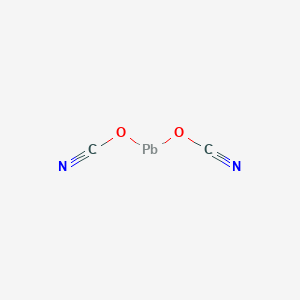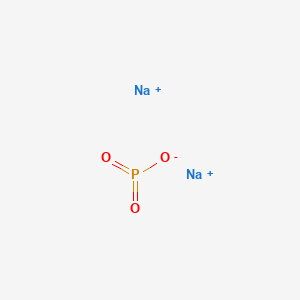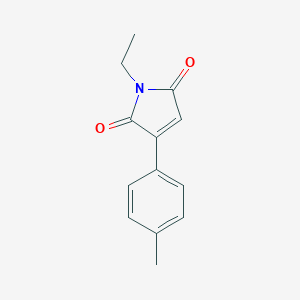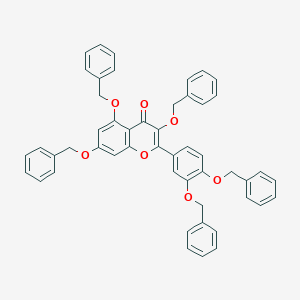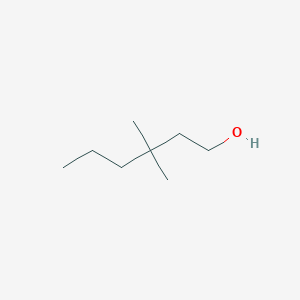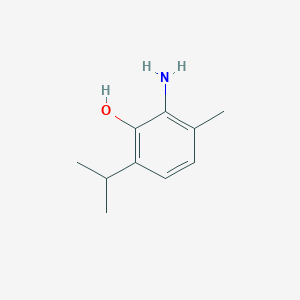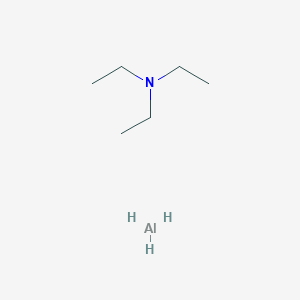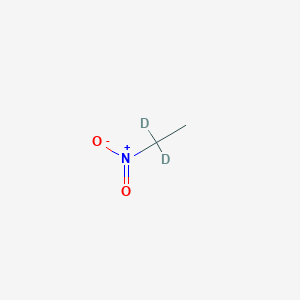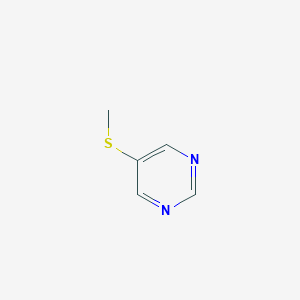![molecular formula C8H10LiN B078415 [p-(Dimethylamino)phenyl]lithium CAS No. 13190-50-6](/img/structure/B78415.png)
[p-(Dimethylamino)phenyl]lithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[p-(Dimethylamino)phenyl]lithium, also known as DMAPLi, is a chemical compound that belongs to the class of organolithium compounds. It is a highly reactive compound and is widely used in organic synthesis. DMAPLi has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
[p-(Dimethylamino)phenyl]lithium is a strong base and nucleophile. It reacts with various electrophiles and can be used to prepare a wide range of organic compounds. This compound is also known to undergo oxidative addition reactions with various transition metal complexes, which makes it a useful reagent in organometallic chemistry.
Biochemical and Physiological Effects:
Due to its highly reactive nature, this compound is not suitable for use in biological systems. It can cause severe tissue damage and is highly toxic. Therefore, it is not used in pharmaceutical or medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
[p-(Dimethylamino)phenyl]lithium is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is highly reactive and can be used in small quantities to achieve high yields of products. However, due to its highly reactive nature, this compound requires careful handling and storage. It must be stored in an inert atmosphere and handled using special equipment to avoid any accidental reactions.
Orientations Futures
There are several potential future directions for research on [p-(Dimethylamino)phenyl]lithium. One area of interest is the development of new synthetic methods using this compound as a reagent. Another potential area of research is the use of this compound in the preparation of new polymeric materials. Additionally, this compound could be used as a catalyst in various polymerization reactions to improve the efficiency of these processes. Finally, this compound could be used in the preparation of new organometallic complexes, which could have potential applications in catalysis and materials science.
Conclusion:
In conclusion, this compound is a highly reactive compound that has found various applications in organic synthesis. It is commonly used as a strong base and nucleophile in reactions to prepare a wide range of organic compounds. This compound has potential applications in various fields, including polymer science and catalysis. However, due to its highly reactive nature, this compound must be handled with care and is not suitable for use in biological systems.
Méthodes De Synthèse
[p-(Dimethylamino)phenyl]lithium can be synthesized by the reaction of p-(dimethylamino)phenylmagnesium bromide with lithium chloride. This reaction is carried out in anhydrous ether at low temperature. The resulting product is a white crystalline solid that is highly reactive and requires careful handling.
Applications De Recherche Scientifique
[p-(Dimethylamino)phenyl]lithium has found various applications in scientific research. It is commonly used as a strong base in organic synthesis reactions. This compound is also used as a reagent for the preparation of aryl lithium compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound has also been used for the preparation of polymeric materials and as a catalyst in polymerization reactions.
Propriétés
Numéro CAS |
13190-50-6 |
|---|---|
Formule moléculaire |
C8H10LiN |
Poids moléculaire |
127.1 g/mol |
Nom IUPAC |
lithium;N,N-dimethylaniline |
InChI |
InChI=1S/C8H10N.Li/c1-9(2)8-6-4-3-5-7-8;/h4-7H,1-2H3;/q-1;+1 |
Clé InChI |
GYFSNOAKRGSWKQ-UHFFFAOYSA-N |
SMILES |
[Li+].CN(C)C1=CC=[C-]C=C1 |
SMILES canonique |
[Li+].CN(C)C1=CC=[C-]C=C1 |
Autres numéros CAS |
13190-50-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



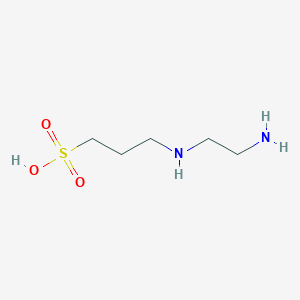
![2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B78339.png)
